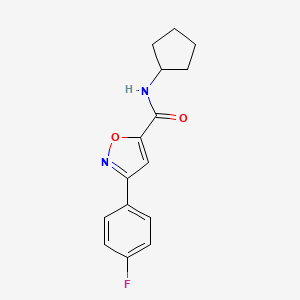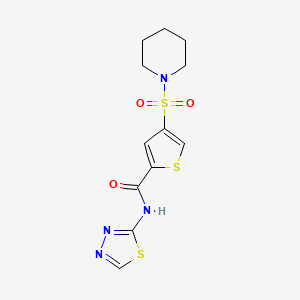
N~5~-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE is a synthetic compound that belongs to the class of isoxazolecarboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the cyclopentyl and fluorophenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopentyl and fluorophenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N5-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influence on biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N5-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE may include other isoxazolecarboxamides with different substituents. Examples include:
- N~5~-Cyclohexyl-3-(4-chlorophenyl)-5-isoxazolecarboxamide
- N~5~-Cyclopentyl-3-(4-methylphenyl)-5-isoxazolecarboxamide
Uniqueness
The uniqueness of N5-CYCLOPENTYL-3-(4-FLUOROPHENYL)-5-ISOXAZOLECARBOXAMIDE lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)13-9-14(20-18-13)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQGGFXHNBRZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5607665.png)
![N-(2-chlorobenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5607671.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5607673.png)
methanone](/img/structure/B5607675.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)
![ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5607699.png)
![3-methyl-7-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5607702.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5607703.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5607707.png)
![4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)
![(2Z)-2-{[3-NITRO-4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5607744.png)


